An In-depth Technical Guide to 1-Bromododecane: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Bromododecane: Physical and Chemical Properties for Researchers and Drug Development Professionals
An Introduction to a Versatile Alkylating Agent
1-Bromododecane, also known as lauryl bromide, is a linear alkyl halide with the chemical formula C₁₂H₂₅Br.[1][2] It presents as a colorless to pale yellow liquid at room temperature and is characterized by a long, twelve-carbon chain with a bromine atom at the terminal position.[3][4] This structure imparts a dual nature to the molecule: a significant nonpolar, hydrophobic tail and a reactive polar head, making it a valuable reagent in organic synthesis.[1][5] Its primary utility lies in its role as an alkylating agent, enabling the introduction of the dodecyl group into various molecules to modify their physical and chemical properties, a common strategy to enhance lipophilicity.[2] This guide provides a comprehensive overview of the physical and chemical properties of 1-bromododecane, along with detailed experimental protocols and logical workflows relevant to its application in research and drug development.
Core Physical and Chemical Properties
The physical and chemical characteristics of 1-bromododecane are fundamental to its application in synthesis and material science. These properties are summarized in the tables below.
Physical Properties of 1-Bromododecane
| Property | Value | References |
| Molecular Formula | C₁₂H₂₅Br | [1][2] |
| Molecular Weight | 249.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.038 - 1.040 g/mL at 20-25 °C | [1][6] |
| Melting Point | -11 to -9 °C | [1][6] |
| Boiling Point | 276 °C (at 760 mmHg) | [2][7] |
| 134-135 °C (at 6 mmHg) | [1][6] | |
| Refractive Index (n²⁰/D) | 1.458 | [1][6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [1][3][4] |
| Vapor Density | 8.6 (vs air) | [1][7] |
| Flash Point | >110 °C (>230 °F) | [1][7] |
Chemical Properties and Reactivity
| Property | Description | References |
| Chemical Stability | Stable under normal conditions. It is combustible. | [1][7] |
| Incompatibilities | Incompatible with strong oxidizing agents and strong bases. | [1][7] |
| Reactivity | As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2), where the bromide ion is the leaving group. This makes it an excellent alkylating agent for introducing the dodecyl group. It can also participate in elimination reactions. | [3][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis, purification, and analysis of 1-bromododecane. The following sections provide established protocols for these procedures.
Synthesis of 1-Bromododecane from 1-Dodecanol
A common and effective method for the synthesis of 1-bromododecane is the reaction of 1-dodecanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][2][8]
Materials:
-
1-Dodecanol
-
Hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (dilute)
-
50% Ethanol
-
Calcium chloride (anhydrous)
-
Distillation apparatus
-
Separatory funnel
-
Reaction flask with reflux condenser and stirring mechanism
Procedure:
-
In a reaction flask equipped with a stirrer and a reflux condenser, add 1-dodecanol.
-
While cooling and stirring, slowly add concentrated sulfuric acid.
-
After the addition of sulfuric acid, add hydrobromic acid to the mixture.
-
Gradually heat the reaction mixture to 90-95 °C and maintain this temperature with constant stirring for approximately 8 hours to ensure the reaction goes to completion.
-
After the reaction period, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous acid layer.
-
Wash the organic layer (crude 1-bromododecane) first with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Dry the crude product over anhydrous calcium chloride.
-
Purify the dried 1-bromododecane by vacuum distillation, collecting the fraction that boils at 134-135 °C at 6 mmHg.[1][9]
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.[10]
Materials:
-
1-Bromododecane sample
-
Thiele tube filled with high-boiling mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
Procedure:
-
Add a small amount (0.5-1 mL) of 1-bromododecane to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the thermometer and attached test tube into the Thiele tube, so that the heat-transfer oil level is above the sample level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[10]
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a standard technique to assess the purity of volatile and semi-volatile compounds like 1-bromododecane.
General Protocol Outline:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the 1-bromododecane sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrument Setup:
-
Column: Select a capillary column appropriate for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column like a DB-1 or DB-5).
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample without decomposition (e.g., 250 °C).
-
Oven Temperature Program: Implement a temperature program that starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to ensure good separation of any potential impurities. A typical program might be: start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
-
Data Analysis: The purity of the 1-bromododecane is determined by the area percentage of its corresponding peak in the resulting chromatogram. The area of the 1-bromododecane peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100 to give the percent purity.
Logical and Experimental Workflows
The utility of 1-bromododecane in synthetic chemistry is best illustrated through logical workflows. The following diagrams, created using the DOT language, depict key processes involving this compound.
Applications in Research and Drug Development
1-Bromododecane serves as a critical starting material and intermediate in the synthesis of a wide range of organic compounds.[1] Its long alkyl chain is particularly useful for imparting hydrophobic properties to molecules.
-
Surfactants and Phase-Transfer Catalysts: A major application of 1-bromododecane is in the production of quaternary ammonium salts, which are widely used as surfactants, disinfectants, and phase-transfer catalysts.[1] The synthesis involves the nucleophilic displacement of the bromide ion by a tertiary amine.
-
Drug Development and Delivery: In the pharmaceutical sciences, modifying a drug candidate with a lipophilic tail can significantly alter its pharmacokinetic properties, such as membrane permeability and protein binding. 1-Bromododecane is an ideal reagent for this purpose. Furthermore, it is used to functionalize nanoparticles and other drug delivery systems. By attaching dodecyl chains to the surface of a nanocarrier, its interaction with biological membranes can be modulated, potentially enhancing drug uptake into cells.
-
Organic Synthesis: Beyond the applications mentioned, 1-bromododecane is a versatile reagent in general organic synthesis. It can be used to form Grignard reagents (dodecylmagnesium bromide) for the creation of new carbon-carbon bonds, and it serves as a precursor for a variety of other dodecyl-containing compounds.
References
- 1. 1-Bromododecane | 143-15-7 | Benchchem [benchchem.com]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-bromododecane using potassium bromide-concentrated sulfuric acid method | Semantic Scholar [semanticscholar.org]
- 7. birchbiotech.com [birchbiotech.com]
- 8. Synthesis and use of the n-bromododecane-1,12-diols as conformational probes for general anesthetic target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and application research of 1-Bromododecane_Chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
